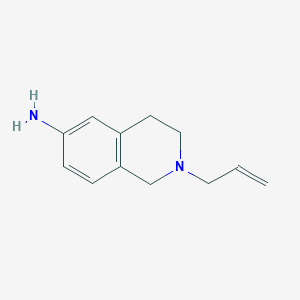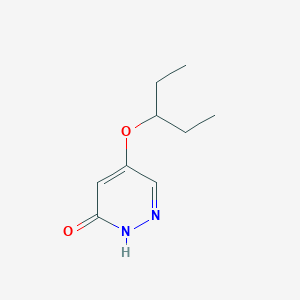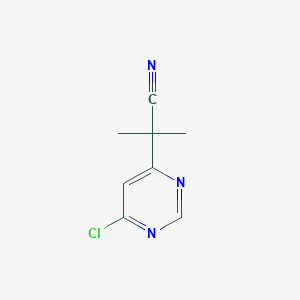
1-Methylquinoline-2,5,8(1H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylquinoline-2,5,8(1H)-trione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, characterized by a quinoline core with three keto groups, makes it an interesting subject for scientific research.
Méthodes De Préparation
The synthesis of 1-Methylquinoline-2,5,8(1H)-trione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminoacetophenone with diethyl oxalate in the presence of a base can lead to the formation of the quinoline core, followed by oxidation to introduce the keto groups. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-Methylquinoline-2,5,8(1H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: The quinoline core allows for substitution reactions, where different substituents can be introduced at specific positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methylquinoline-2,5,8(1H)-trione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, with studies investigating its mechanism of action and efficacy in treating various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 1-Methylquinoline-2,5,8(1H)-trione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Methylquinoline-2,5,8(1H)-trione can be compared with other quinoline derivatives, such as quinoline itself, 2-methylquinoline, and 8-hydroxyquinoline While these compounds share a common quinoline core, their unique substituents and functional groups confer different properties and activities
Propriétés
Formule moléculaire |
C10H7NO3 |
|---|---|
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
1-methylquinoline-2,5,8-trione |
InChI |
InChI=1S/C10H7NO3/c1-11-9(14)5-2-6-7(12)3-4-8(13)10(6)11/h2-5H,1H3 |
Clé InChI |
LYMKIWPWDNSKFU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC2=C1C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)


![2-Azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B11907558.png)




![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

![(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B11907599.png)


![3-Methoxy-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11907616.png)
